5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol
Description
5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol is a bi-heterocyclic compound featuring a thiazole ring fused to a 1,3,4-oxadiazole scaffold. Its synthesis involves reacting 2-(2-arylthiazol-4-yl)acetohydrazide with carbon disulfide (CS₂) and potassium hydroxide (KOH) in aqueous ethanol, followed by cyclization . Key applications include antimicrobial activity against bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), with inhibition zones comparable to chloramphenicol and nystatin in disc diffusion assays .
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-methyl-1,3-thiazol-4-yl)methyl]-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS2/c1-4-8-5(3-13-4)2-6-9-10-7(12)11-6/h3H,2H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTYXTRGMJHWGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities. They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative.
Cellular Effects
Thiazoles are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The specific effects of this compound on various types of cells and cellular processes have not been reported.
Biological Activity
5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. The thiazole and oxadiazole moieties in its structure contribute to its pharmacological potential. This article reviews the biological activity of this compound based on recent studies and findings.
Synthesis
The synthesis of this compound involves the reaction of thiazole derivatives with hydrazine and carbon disulfide under basic conditions. The resulting compounds have been evaluated for their biological activities, particularly antimicrobial properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit potent antimicrobial properties. For instance, a study reported the synthesis and screening of various thiazole-substituted 1,3,4-oxadiazole derivatives, which showed effective antibacterial and antifungal activities against several pathogens including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole-Oxadiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 5a | Staphylococcus aureus | 15 | 50 |
| 5b | Escherichia coli | 12 | 75 |
| 5c | Candida albicans | 10 | 100 |
The results indicate that compounds with specific substitutions on the thiazole ring enhance antimicrobial activity compared to those with free thiol groups .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. The presence of the thiazole moiety is crucial for cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown promising results against human glioblastoma and melanoma cell lines .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5d | U251 (Glioblastoma) | 15 |
| 5e | WM793 (Melanoma) | 20 |
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives where the compound exhibited significant activity against resistant strains of Mycobacterium tuberculosis. The compound demonstrated a long half-life and good metabolic stability, indicating its potential as an antitubercular agent .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of this compound lies in its antimicrobial properties . Studies have shown that derivatives of oxadiazole exhibit varying degrees of activity against bacteria and fungi. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Aspergillus niger . The presence of the thiazole moiety enhances the biological activity, making it a promising candidate for developing new antimicrobial agents.
Enzyme Inhibition
Research indicates that oxadiazole derivatives can act as enzyme inhibitors. Specifically, compounds similar to 5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol have shown efficacy against enzymes like acetylcholinesterase and lipoxygenase . These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and inflammation.
Anticancer Properties
Recent studies highlight the anticancer potential of oxadiazole derivatives. Compounds in this class have been tested against multiple cancer cell lines, showing significant cytotoxic effects. For example, certain 2,5-disubstituted oxadiazoles demonstrated potent activity against leukemia and breast cancer cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as NF-kB .
Agricultural Applications
Pesticidal Activity
The compound also shows promise in agricultural applications as a pesticide . Research has indicated that oxadiazole derivatives possess herbicidal and fungicidal properties, making them suitable for developing new agrochemicals . Their effectiveness against plant pathogens can help in managing crop diseases, thus enhancing agricultural productivity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated various oxadiazole derivatives for their antimicrobial activity. The results indicated that modifications at specific positions on the oxadiazole ring significantly impacted their efficacy against Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, several oxadiazole derivatives were tested against multiple cancer cell lines. The findings revealed that specific substitutions on the oxadiazole ring led to enhanced cytotoxicity against breast cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Structural analogs of this compound typically vary in substituents on the thiazole or oxadiazole rings. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol (Target) | C₈H₈N₄OS₂ | 240.30 | Not Reported | 2-Methylthiazole, oxadiazole-thiol |
| 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol | C₇H₇N₅OS₂ | 241.29 | 134–178 | 2-Aminothiazole, oxadiazole-thiol |
| 5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol | C₁₀H₁₀N₂O₂S | 222.26 | Not Reported | 3-Methoxyphenyl, oxadiazole-thiol |
| 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol | C₈H₉BrN₄OS | 297.15 | Not Reported | Bromopyrazole, oxadiazole-thiol |
| 5-[(Naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol (B3) | C₁₃H₁₀N₂O₂S | 258.30 | Not Reported | Naphthyloxy, oxadiazole-thiol |
Key Observations :
- Aryl substitutions (e.g., 3-methoxyphenyl, naphthyloxy) alter hydrophobicity and electronic effects, impacting receptor interactions .
Table 2: Antimicrobial Activity of Selected Analogs
| Compound Name | Antibacterial Activity (Zone Inhibition, mm) | Antifungal Activity (Zone Inhibition, mm) | Additional Activities |
|---|---|---|---|
| Target Compound | 18–22 (vs. S. aureus) | 16–19 (vs. C. albicans) | Not Reported |
| 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol Derivatives | 15–24 | 14–21 | Urease inhibition (IC₅₀: 8–32 µM) |
| 5-[(Naphthalen-2-yloxy)methyl]-1,3,4-oxadiazole-2-thiol (B3) | Not Tested | Not Tested | Anti-inflammatory (IL-6 docking) |
| Triazole Analogs (1,2,4-triazole-thiol derivatives) | 12–20 | 10–18 | Moderate antifungal activity |
Structure-Activity Relationship (SAR) Insights
- Thiazole Modifications: Methyl or amino groups at the thiazole 2-position enhance antimicrobial activity compared to unsubstituted thiazoles .
- Oxadiazole Flexibility : The oxadiazole-thiol moiety is critical for hydrogen bonding with microbial enzymes (e.g., bacterial dihydrofolate reductase) .
- Aryl Substituents : Electron-withdrawing groups (e.g., bromine) improve metabolic stability, while methoxy groups enhance membrane permeability .
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for 5-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazides or nucleophilic substitution reactions. For example, intermediates like 2-methylthiazole-4-carbaldehyde are reacted with thiosemicarbazide derivatives under reflux with POCl₃ as a catalyst. Key steps include monitoring reaction progress via TLC and isolating products by precipitation with ice-cold water followed by recrystallization (methanol/water mixtures are common solvents). Yield optimization requires precise control of temperature (e.g., 90°C for cyclization) and stoichiometric ratios of reactants .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H-NMR : Identifies proton environments, e.g., aromatic protons in the thiazole ring (δ 7.2–7.8 ppm) and thiol protons (δ ~10 ppm) .
- IR Spectroscopy : Confirms functional groups, such as C=N (1600–1650 cm⁻¹) and S-H (2550–2600 cm⁻¹) .
- Elemental Analysis : Validates purity (>95%) and molecular formula consistency .
- Mass Spectrometry : Detects molecular ion peaks (e.g., m/z 305 [M+1] for structurally similar oxadiazole-thiol derivatives) .
Q. How is the antibacterial activity of this compound evaluated in vitro?
- Methodological Answer : Standard protocols include the agar diffusion method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentration (MIC) is determined via serial dilution in nutrient broth. Activity is correlated with the compound’s ability to disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase .
Advanced Research Questions
Q. What computational strategies are used to predict the reactivity of the thiol group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model thiol group interactions with electrophiles. Reaction path searches using quantum chemical simulations (e.g., Gaussian 16) identify transition states and activation energies for nucleophilic substitution or oxidation reactions .
Q. How can conflicting spectral data (e.g., NMR vs. IR) for this compound be resolved?
- Methodological Answer : Cross-validate with advanced techniques:
- 2D-NMR (COSY, HSQC) : Resolves overlapping proton signals in aromatic regions .
- X-ray Crystallography : Provides definitive structural confirmation (e.g., bond angles and dihedral angles for the oxadiazole-thiazole scaffold) .
- Dynamic NMR Studies : Detect tautomeric equilibria (e.g., thiol ↔ thione) that may cause spectral inconsistencies .
Q. What bioconjugation strategies are applicable for modifying the thiol group to enhance bioavailability?
- Methodological Answer : Site-selective alkylation or acylation reactions are performed under mild alkaline conditions (pH 8–9). For example, reacting the thiol with sodium monochloroacetate yields S-alkylated derivatives, which are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How does molecular docking elucidate its mechanism of enzyme inhibition?
- Methodological Answer : Docking simulations (AutoDock Vina) model interactions with target enzymes (e.g., thymidylate synthase). Key parameters include binding affinity (ΔG), hydrogen bonding with active-site residues (e.g., Asp218), and hydrophobic contacts with the thiazole-methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
